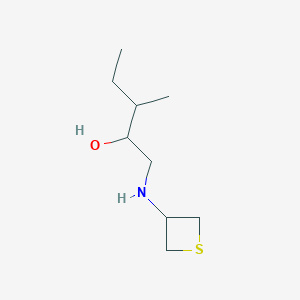![molecular formula C9H7NO4 B13000474 4-Nitrobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B13000474.png)
4-Nitrobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrobicyclo[420]octa-1,3,5-triene-7-carboxylic acid is a complex organic compound characterized by its bicyclic structure
Preparation Methods
The synthesis of 4-Nitrobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid using nitric acid and sulfuric acid as reagents. The reaction conditions often require controlled temperatures and careful handling to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
4-Nitrobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the nitro group to an amine group, resulting in amino derivatives.
Scientific Research Applications
4-Nitrobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Nitrobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved often include redox reactions and the formation of reactive oxygen species .
Comparison with Similar Compounds
4-Nitrobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid can be compared with similar compounds such as:
Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid: This compound lacks the nitro group, making it less reactive in certain chemical reactions.
3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid: The presence of methoxy groups alters its chemical properties and reactivity.
Benzocyclobutene: Although structurally related, benzocyclobutene has different chemical properties and applications.
Properties
Molecular Formula |
C9H7NO4 |
|---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
4-nitrobicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid |
InChI |
InChI=1S/C9H7NO4/c11-9(12)8-3-5-1-2-6(10(13)14)4-7(5)8/h1-2,4,8H,3H2,(H,11,12) |
InChI Key |
KLZXGBVSEQQKFR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C1C=CC(=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


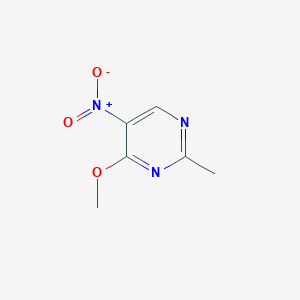


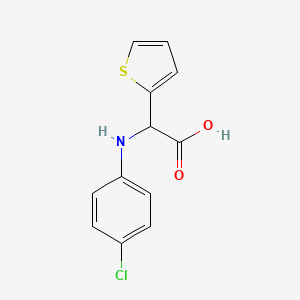

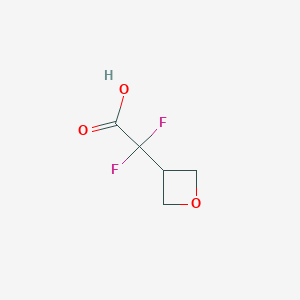


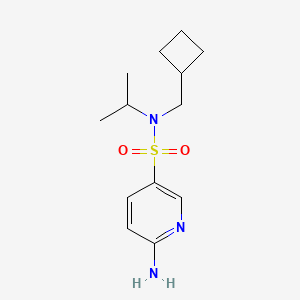
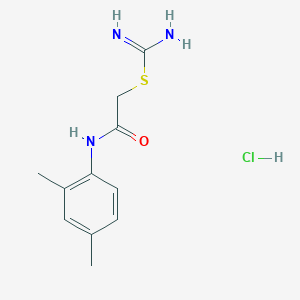
![2-amino-N-[4-(cyclopropylmethylamino)cyclohexyl]acetamide](/img/structure/B13000456.png)
![3-[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]propan-1-amine](/img/structure/B13000475.png)
